molecular formula C19H24O3 B13386769 delta1-Dehydrotestololactone

delta1-Dehydrotestololactone

Cat. No.: B13386769
M. Wt: 300.4 g/mol
InChI Key: BPEWUONYVDABNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Delta1-Dehydrotestololactone is a synthetic steroid that is structurally related to testosterone It is characterized by the presence of a double bond between the first and second carbon atoms in the A ring of the steroid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Delta1-Dehydrotestololactone can be synthesized through several methods. One common approach involves the oxidation of testosterone or its derivatives. The process typically includes the use of reagents such as potassium hydroxide (KOH), pyridinium chlorochromate (PCC), and dichlorodicyanoquinone (DDQ) under specific conditions . For instance, the transformation of testosterone propionate to this compound involves multiple steps, including refluxing with KOH in ethanol, followed by oxidation with PCC and DDQ .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar reagents and conditions as those used in laboratory settings. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Delta1-Dehydrotestololactone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions typically yield compounds with additional double bonds or oxygen-containing functional groups.

Mechanism of Action

Delta1-Dehydrotestololactone exerts its effects by binding to androgen receptors, which are nuclear receptors that regulate gene expression in response to androgenic hormones. Once bound, the receptor-ligand complex localizes to the nucleus and acts as a DNA-binding transcription factor, influencing the expression of specific genes . This mechanism is similar to that of other androgens, although the presence of the double bond in this compound may confer unique properties.

Comparison with Similar Compounds

Delta1-Dehydrotestololactone can be compared with other similar compounds, such as:

This compound is unique due to its specific structural modifications, which may influence its binding affinity and activity at androgen receptors.

Properties

IUPAC Name

10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h7,9,11,14-16H,3-6,8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEWUONYVDABNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC(=O)O2)CCC4=CC(=O)C=CC34C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859561
Record name 10a,12a-Dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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